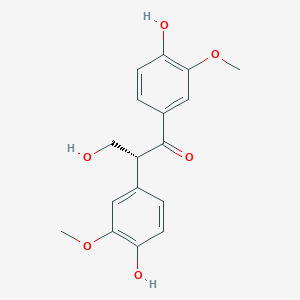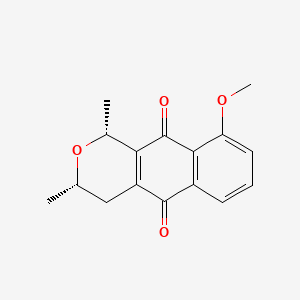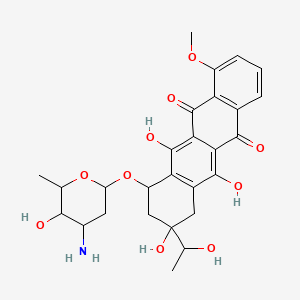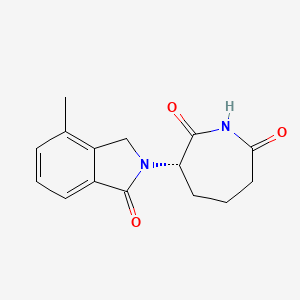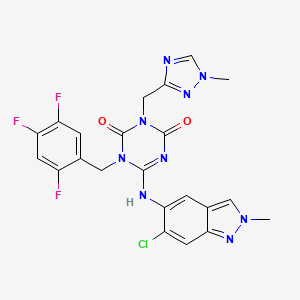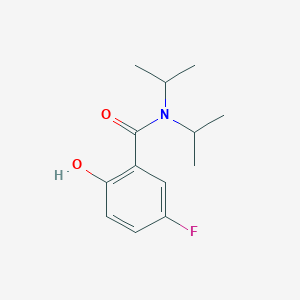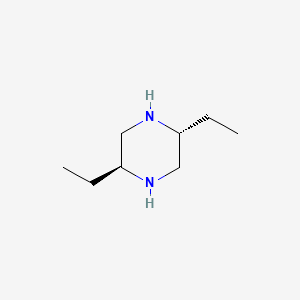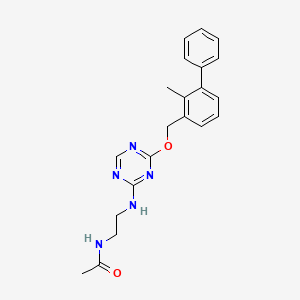
PD-L1-IN-1
Vue d'ensemble
Description
PD-L1-IN-1 is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality PD-L1-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PD-L1-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Role in Immune Escape and Cancer Treatment
PD-L1-IN-1, as a PD-1/PD-L1 inhibitor, has significant implications in cancer treatment, particularly in immune escape mechanisms. Research has shown that the PD-1/PD-L1 axis is a key mediator in peripheral self-tolerance and is exploited by cancers to promote immune escape. Anti-PD-1/PD-L1 therapies, including PD-L1-IN-1, have shown considerable excitement and efficacy in treating various cancers, such as melanoma and non-small cell lung cancer (Frydenlund & Mahalingam, 2017).
2. Prognostic Value and Therapeutic Advances
PD-L1 expression in tumors has been studied as a potential prognostic marker and as a guide for therapeutic interventions. Pathologists play a critical role in predicting patient responses to anti-PD-1/PD-L1 therapies through tissue biopsy analysis. These insights are valuable for guiding the use of PD-L1-IN-1 in clinical settings (Frydenlund & Mahalingam, 2017).
3. Research Trends and Bibliometric Analysis
Bibliometric analysis provides insights into the trends and hotspots of PD-L1 research, particularly in esophageal cancer. This research helps in understanding the evolution from PD-1/PD-L1 expression studies to the clinical application of inhibitors like PD-L1-IN-1 (Yang & Wang, 2022).
4. Clinical Applications and Challenges
The clinical application of PD-1 pathway inhibitors, including PD-L1-IN-1, reflects advancements in cancer treatment. However, challenges such as varying response rates, the lack of reliable biomarkers, and resistance to therapy are areas of ongoing research and development (Berger & Pu, 2018).
5. PD-L1 as a Predictive Biomarker
The role of PD-L1 as a predictive biomarker in cancer treatment is under extensive study. Its expression is crucial in determining patient eligibility for treatments like atezolizumab, a monoclonal antibody targeting human PD-L1. Further research is needed to conclusively establish its predictive value (Araujo-Fernandez et al., 2020).
6. Small Molecule Inhibitors and Therapeutic Applications
Small molecule PD-L1 inhibitors like PD-L1-IN-1 have been explored for their potential in cancer immunotherapy. Studies indicate that these drugs may have different therapeutic applications in clinics based on their dependency on PD-L1 expression levels (Wang et al., 2019).
Propriétés
IUPAC Name |
N-[2-[[4-[(2-methyl-3-phenylphenyl)methoxy]-1,3,5-triazin-2-yl]amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-15-18(9-6-10-19(15)17-7-4-3-5-8-17)13-28-21-25-14-24-20(26-21)23-12-11-22-16(2)27/h3-10,14H,11-13H2,1-2H3,(H,22,27)(H,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWZTWZGNYPECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC=NC(=N3)NCCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-Amino-phenyl)-3-oxo-propyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B8223602.png)
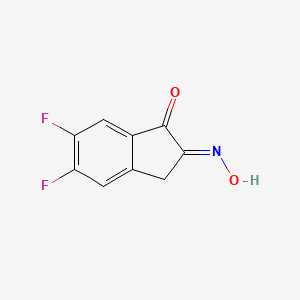
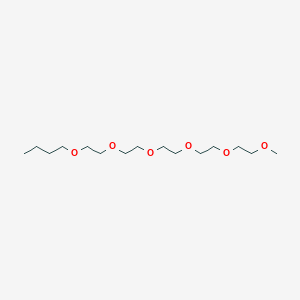
![(Z)-6-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B8223619.png)
![Methyl 2-(2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl)acetate](/img/structure/B8223629.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B8223639.png)
